Diprenorphine is a potent, non-selective opioid antagonist [ [], [], [] ]. It exhibits high affinity for all three major opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ) [ [], [] ]. Due to its strong binding affinity, diprenorphine is extensively utilized in scientific research as a pharmacological tool for investigating opioid receptor function, distribution, and occupancy [ [], [], [] ]. It serves as a valuable probe for studying the endogenous opioid system and its involvement in various physiological and pathological processes [ [], [] ].
Diprenorphine is derived from the morphinan structure, which is a common backbone for various opioid compounds. Its chemical classification falls under the category of synthetic opioids, specifically as an opioid receptor antagonist. The compound has been extensively studied for its pharmacological properties and applications in both clinical and research settings.
The synthesis of diprenorphine, particularly its radiolabeled forms, involves multiple steps that can vary based on the specific isotopes used.
Diprenorphine possesses a complex molecular structure characterized by:
Diprenorphine participates in various chemical reactions primarily related to its synthesis and modification:
Diprenorphine acts primarily as an antagonist at opioid receptors:
Diprenorphine exhibits several notable physical and chemical properties:
Diprenorphine's applications are diverse:
Diprenorphine (C₂₆H₃₅NO₄; molecular weight 425.57 g/mol) is a semi-synthetic orvinol derivative of thebaine, characterized by a complex polycyclic structure. Key features include a 6,14-endo-etheno bridge, an N-cyclopropylmethyl group at position 17, a tertiary alcohol at C19 ((α,α-dimethyl)-methanol), and a phenolic hydroxyl group at C3 [4] [7]. The stereochemistry is defined by five chiral centers (C5R, C6S, C7R, C9R, C13R, C14S), rendering the molecule rigid and conformationally constrained. The 6,14-bridge forces ring C into a boat conformation, while the N17-cyclopropylmethyl group enhances antagonist potency by sterically hindering receptor activation [7] [9]. No naturally occurring isomers are reported, and synthetic modifications (e.g., at C6) retain the core stereochemistry.
Diprenorphine exhibits high lipophilicity (log P = +2.25), facilitating blood-brain barrier penetration and CNS receptor engagement [3] [7]. This property contrasts with hydrophilic derivatives like DOTA-conjugated analogs (log D₇.₄ = −2.21 to −1.66), designed for peripheral opioid receptor targeting [9]. Stability studies reveal susceptibility to oxidative and enzymatic degradation. The phenolic hydroxyl group undergoes rapid Phase II glucuronidation in vivo, limiting bioavailability. Demethylation at C6 requires harsh reagents (e.g., LiAlH₄/CCl₄) due to steric protection of the tertiary alcohol [9]. Acid-labile protecting groups (e.g., trityl or t-butyldimethylsilyl) are used in synthesis to preserve integrity during derivatization [1] [7].
Table 1: Physicochemical Properties of Diprenorphine and Derivatives
Property | Diprenorphine | [¹⁸F]FE-DPN | DOTA-Conjugate (9-atom linker) |
---|---|---|---|
log P / log D₇.₄ | +2.25 | +1.84 | −1.66 |
Molecular Weight | 425.57 g/mol | ~463 g/mol | ~1,300 g/mol |
Key Modifications | None | 6-O-(2-¹⁸F-fluoroethyl) | 6-O-linker-DOTA-In(III) |
Primary Use | Reference ligand | CNS PET imaging | Peripheral receptor targeting |
Radiolabeling enables non-invasive opioid receptor imaging. [¹¹C]Diprenorphine synthesis involves O-methylation of 3-O-protected-6-O-desmethyldiprenorphine with [¹¹C]methyl iodide:
[¹⁸F]FE-DPN (6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyldiprenorphine) uses a tosyloxyethyl precursor:
Table 2: Synthesis Parameters for Key Radiolabeled Tracers
Parameter | [¹¹C]Diprenorphine | [¹⁸F]FE-DPN |
---|---|---|
Precursor | 3-O-Trityl-6-O-desmethyldiprenorphine | 6-O-(2-Tosyloxyethyl)-3-O-trityldiprenorphine |
Radiolabeling Agent | [¹¹C]Methyl iodide | K[¹⁸F]F/K₂.₂.₂ |
Reaction Time | 30–45 min | 24 min (fluorination) |
Deprotection | Acidic (HCl) | Acidic (HCl) |
Overall Yield | 10–19% (decay-corrected) | 44.5 ± 10.6% (decay-corrected) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1